

Sulfo-Cy3 dUTP: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3 dUTP**

Cat. No.: **B15555755**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 dUTP is a fluorescently labeled deoxyuridine triphosphate that serves as a critical tool in molecular biology for the enzymatic labeling of DNA. This nucleotide analog, featuring a sulfonated cyanine 3 (Cy3) dye, is readily incorporated into newly synthesized DNA strands by various DNA polymerases. The presence of the sulfo-Cy3 moiety allows for the direct visualization of the labeled DNA due to its bright orange-red fluorescence. Its enhanced water solubility, a result of the sulfonate groups, makes it particularly suitable for a wide range of aqueous-based biological assays.^{[1][2]} This guide provides an in-depth overview of **Sulfo-Cy3 dUTP**, its applications, and detailed protocols for its use in key molecular biology techniques.

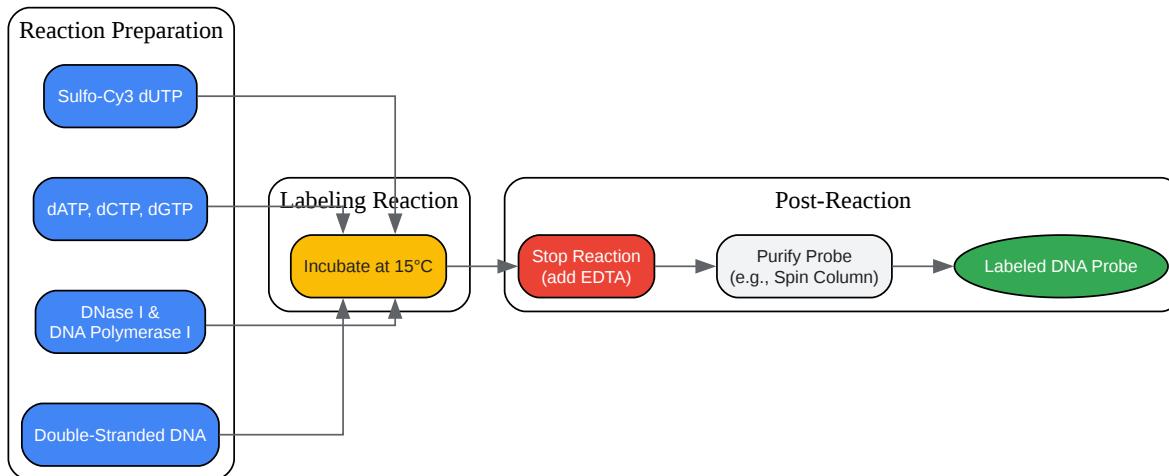
Core Properties of Sulfo-Cy3 dUTP

The utility of **Sulfo-Cy3 dUTP** stems from its specific physicochemical and spectral properties, which are optimized for fluorescence-based detection methods.

Property	Value	Reference(s)
Appearance	Dark red powder	[3]
Excitation Maximum (λ_{ex})	~551-555 nm	[3][4]
Emission Maximum (λ_{em})	~561-570 nm	[3][4]
Molar Extinction Coefficient (at λ_{ex})	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][5]
Molecular Formula	<chem>C48H59N6O22P3S2</chem>	[4]
Molecular Weight	~1229.1 - 1240.0 g/mol	[3][4]
Storage Conditions	-20°C in the dark	[3][6]
Stability	Stable for up to 12 months at -20°C. Avoid repeated freeze-thaw cycles and prolonged exposure to light. Can be transported at room temperature for up to 3 weeks.	[6]

Enzymatic Incorporation of Sulfo-Cy3 dUTP

Sulfo-Cy3 dUTP can be used as a substitute for its natural counterpart, dTTP, in several enzymatic reactions to generate fluorescently labeled DNA probes.^[7] The choice of labeling method often depends on the specific application, the amount and nature of the starting DNA template, and the desired characteristics of the final probe. Optimal labeling conditions can yield probes with a density of 20-40 dyes per kilobase.^{[8][9][10][11]}


Nick Translation

This method involves creating single-strand breaks ("nicks") in a double-stranded DNA template using DNase I. DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5' → 3' exonuclease activity and incorporating labeled nucleotides like **Sulfo-Cy3 dUTP**.^[12]

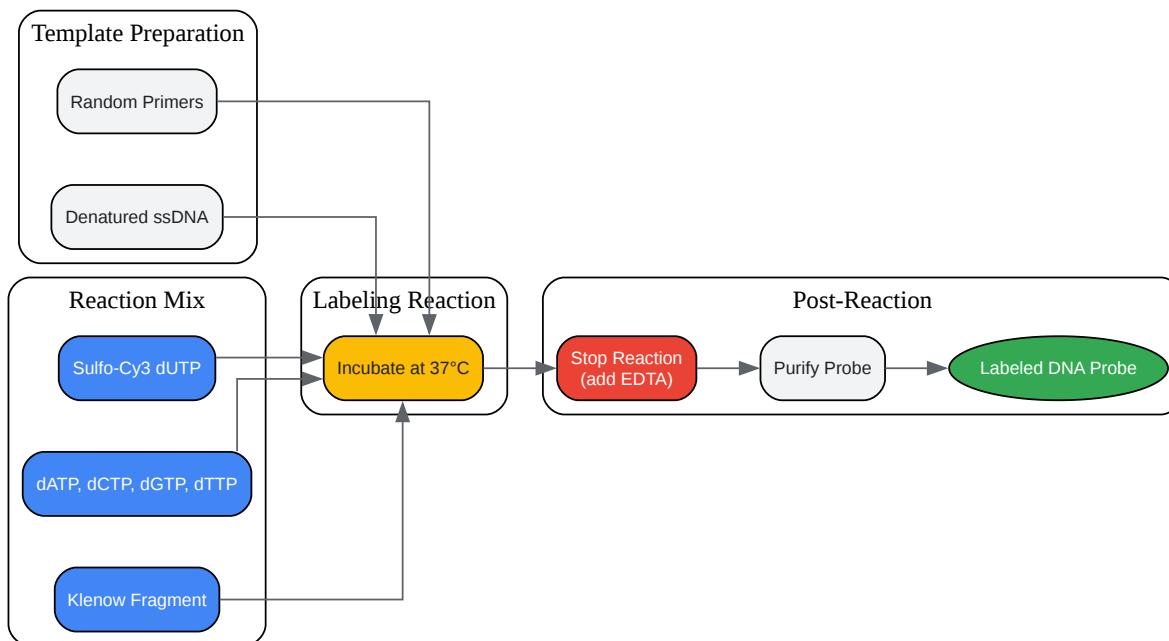
- Reaction Setup: In a microcentrifuge tube on ice, combine the following:

- 1 µg of template DNA
- 5 µL of 10x Nick Translation Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- 5 µL of a dNTP mix (e.g., 0.5 mM each of dATP, dCTP, dGTP)
- 2.5 µL of 1 mM **Sulfo-Cy3 dUTP**
- 2 µL of DNase I (diluted to an appropriate concentration, to be optimized)
- 2 µL of DNA Polymerase I (e.g., 10 U/µL)
- Nuclease-free water to a final volume of 50 µL.

- Incubation: Mix gently and incubate at 15°C for 90 minutes to 2 hours. The incubation time can be adjusted to control the size of the labeled fragments, which should typically range from 200 to 500 base pairs.
- Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).
- Purification: Purify the labeled probe from unincorporated nucleotides using a suitable method, such as spin column chromatography or ethanol precipitation.
- Storage: Store the purified probe at -20°C, protected from light.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Nick Translation using **Sulfo-Cy3 dUTP**.

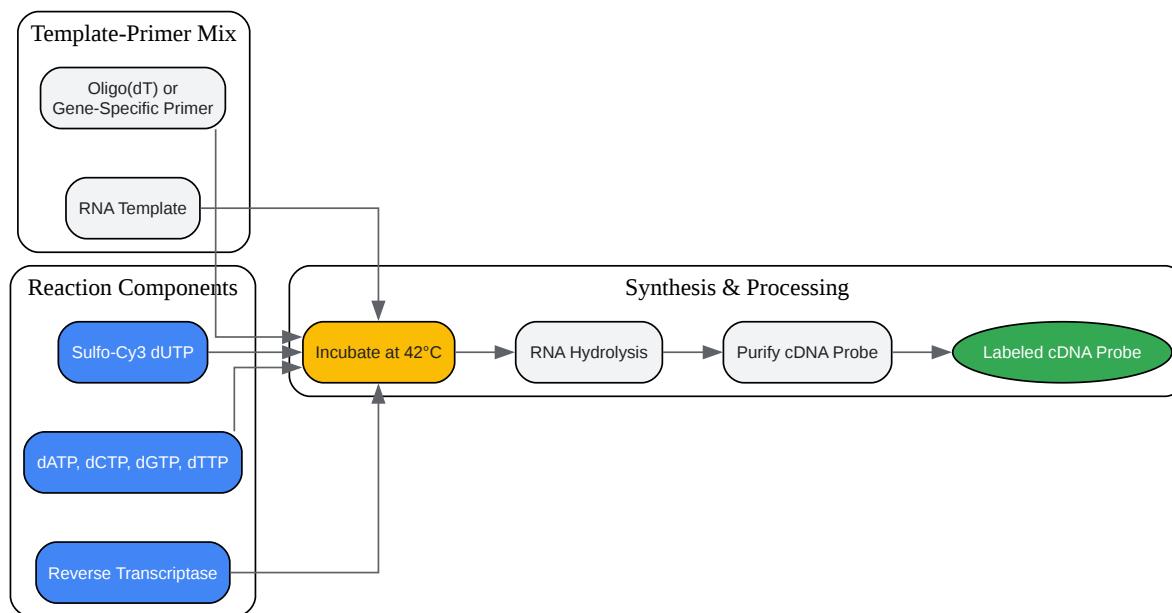

Random Primed Labeling

In this technique, a denatured, single-stranded DNA template is annealed to a mixture of random-sequence oligonucleotides (hexamers or octamers). The Klenow fragment of DNA Polymerase I, which lacks 5' → 3' exonuclease activity, then extends these primers, incorporating **Sulfo-Cy3 dUTP** along the newly synthesized strands. This method is known for producing probes with high specific activity.[13][14]

- **Template Denaturation:** In a microcentrifuge tube, combine 25-100 ng of DNA template with nuclease-free water to a final volume of 10 µL. Denature the DNA by heating at 95-100°C for 5-10 minutes, followed by immediate cooling on ice for 5 minutes.
- **Reaction Setup:** On ice, add the following to the denatured DNA:
 - 2.5 µL of 10x dNTP labeling mix (e.g., 1 mM each of dATP, dCTP, dGTP, and a reduced concentration of dTTP, such as 0.5 mM)

- 2.5 μ L of random primers (e.g., hexamers)
- 1.5 μ L of 1 mM **Sulfo-Cy3 dUTP**
- 1 μ L of Klenow fragment (e.g., 5 U/ μ L)
- Nuclease-free water to a final volume of 25 μ L.

- Incubation: Mix gently and incubate at 37°C for 2-6 hours.
- Reaction Termination: Stop the reaction by adding 2.5 μ L of 0.5 M EDTA (pH 8.0).
- Purification: Purify the labeled probe to remove unincorporated nucleotides.
- Storage: Store the purified probe at -20°C, protected from light.


[Click to download full resolution via product page](#)**Figure 2:** Workflow for Random Primed Labeling with **Sulfo-Cy3 dUTP**.

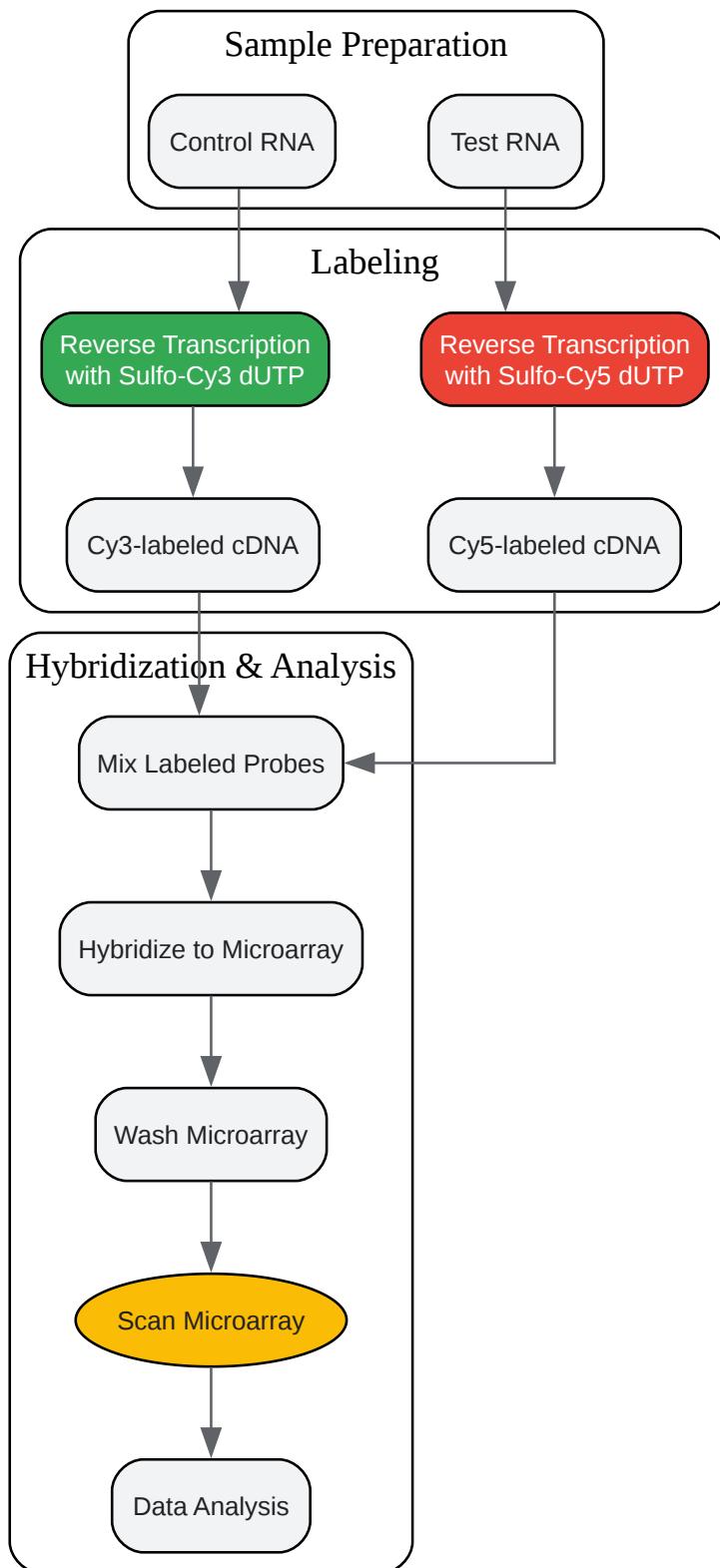
Reverse Transcription

For labeling cDNA probes from an RNA template, **Sulfo-Cy3 dUTP** can be incorporated during reverse transcription. This is a common method for preparing probes for microarray analysis.

- RNA-Primer Annealing: In a reaction tube, combine:
 - Up to 20 µg of total RNA or 1-2 µg of mRNA
 - 1 µL of oligo(dT) primer (or gene-specific primers)
 - Nuclease-free water to a final volume of 10 µL.
 - Incubate at 70°C for 10 minutes and then place on ice.
- Reaction Setup: Add the following to the annealed RNA-primer mix:
 - 4 µL of 5x First-Strand Buffer
 - 2 µL of 0.1 M DTT
 - 1 µL of a dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP, and a low concentration of dTTP, e.g., 1 mM)
 - 1 µL of 1 mM **Sulfo-Cy3 dUTP**
 - 2 µL of a reverse transcriptase (e.g., SuperScript II)
- Incubation: Incubate at 42°C for 2-3 hours.
- RNA Hydrolysis: Degrade the RNA template by adding 10 µL of 1 N NaOH and incubating at 65°C for 15 minutes. Neutralize with 10 µL of 1 N HCl.
- Purification: Purify the labeled cDNA probe.

- Storage: Store at -20°C in the dark.

[Click to download full resolution via product page](#)


Figure 3: Workflow for Reverse Transcription Labeling.

Key Applications

DNA Microarrays

Sulfo-Cy3 dUTP is extensively used in DNA microarray experiments for gene expression analysis. In a typical two-color microarray experiment, cDNA from a control sample is labeled with one fluorescent dye (e.g., **Sulfo-Cy3 dUTP**), while cDNA from a test sample is labeled with another spectrally distinct dye (e.g., Sulfo-Cy5 dUTP).[15] The two labeled samples are then mixed and hybridized to a microarray slide containing thousands of known DNA

sequences (probes). The relative fluorescence intensity of the two dyes at each spot on the array indicates the relative abundance of the corresponding mRNA in the two samples.

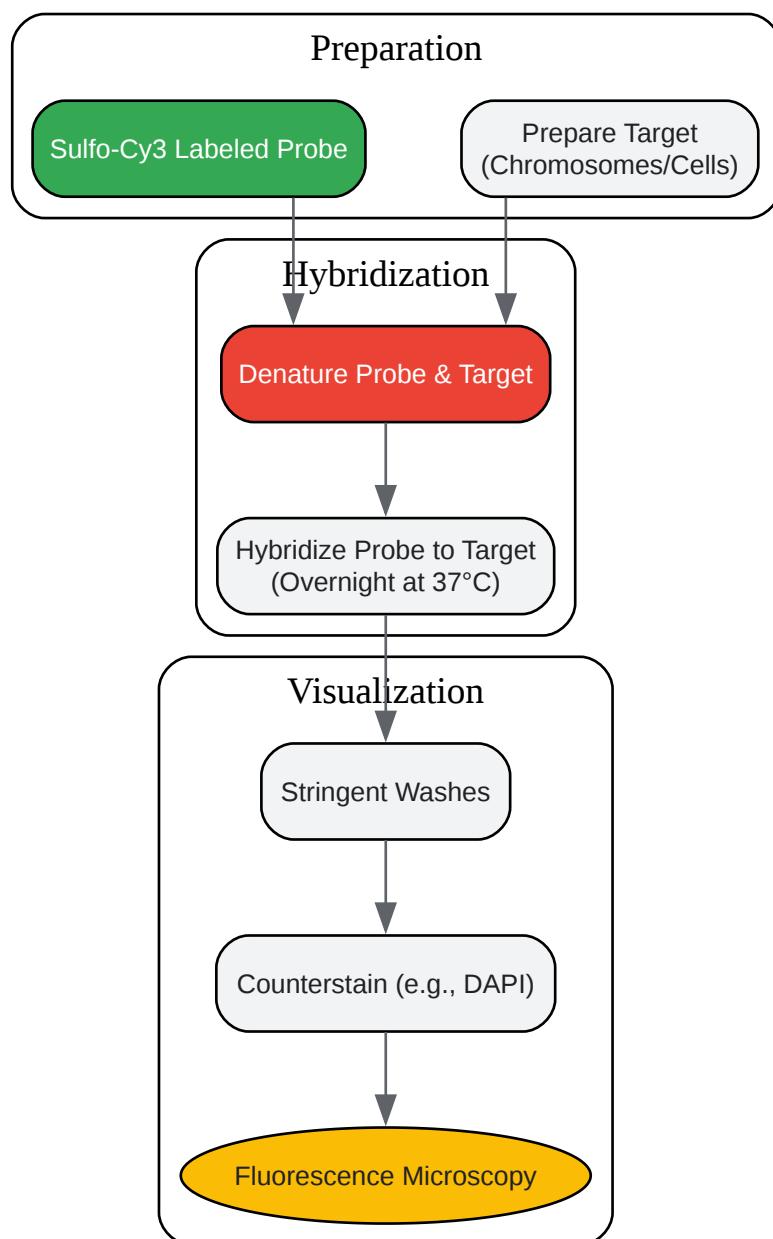

[Click to download full resolution via product page](#)

Figure 4: General workflow of a two-color DNA microarray experiment.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the location of specific DNA sequences on chromosomes or in cells. Probes directly labeled with **Sulfo-Cy3 dUTP** offer a simplified and rapid approach for multicolor and multi-sequence analysis, as they do not require secondary detection steps with antibodies.^{[8][9][10][11][16]} Brightly labeled probes generated with this method generally produce less background staining.^[17]

- Probe Preparation: Generate **Sulfo-Cy3 dUTP** labeled probes using methods like nick translation or random primed labeling as described above.
- Slide Preparation: Prepare chromosome spreads or tissue sections on microscope slides. This may involve fixation, permeabilization, and RNase treatment to remove endogenous RNA.
- Denaturation: Denature the probe and the target DNA on the slide simultaneously by heating at 70-75°C for 2-5 minutes in a hybridization buffer containing formamide.
- Hybridization: Allow the labeled probe to anneal to its complementary sequence on the target DNA by incubating at 37°C overnight in a humidified chamber.
- Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes.
- Counterstaining and Mounting: Counterstain the nuclei with a DNA stain like DAPI and mount the slide with an anti-fade medium.
- Visualization: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for Cy3 and the counterstain.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Sulfo-Cy3 dUTP | BroadPharm [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Random primed labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Random Primed Labeling | Springer Nature Experiments [experiments.springernature.com]
- 15. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. babraham.ac.uk [babraham.ac.uk]
- To cite this document: BenchChem. [Sulfo-Cy3 dUTP: A Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555755#what-is-sulfo-cy3-dutp-used-for-in-molecular-biology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com